molecular formula C8H16ClNO2 B6229640 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride CAS No. 2768326-43-6

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride

Cat. No.: B6229640
CAS No.: 2768326-43-6
M. Wt: 193.67 g/mol
InChI Key: VJNGUMSBQAVKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is a chemical compound with intriguing properties and applications. It is often used in various scientific research fields due to its unique structure and reactivity. This compound is known for its stability and solubility in water, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of cyclopentylamine with methyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Cyclopentylamine: Reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide.

    Hydrolysis: The intermediate ester is hydrolyzed using an acid or base to yield the free acid.

    Formation of Hydrochloride Salt: The free acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for the initial synthesis and hydrolysis steps.

    Purification: Involves recrystallization or chromatography to obtain the pure hydrochloride salt.

    Quality Control: Ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Yields ketones or carboxylic acids.

    Reduction: Produces amines or alcohols.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A precursor in the synthesis of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride.

    Methyl bromoacetate: Another precursor used in the synthesis.

    N-cyclopentylglycine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various research and industrial applications.

Properties

CAS No.

2768326-43-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-[cyclopentyl(methyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-9(6-8(10)11)7-4-2-3-5-7;/h7H,2-6H2,1H3,(H,10,11);1H

InChI Key

VJNGUMSBQAVKOG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1CCCC1.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.